molecular formula C15H17ClN2O2 B2854236 N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide CAS No. 2198791-19-2

N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide

Cat. No. B2854236
CAS RN: 2198791-19-2
M. Wt: 292.76
InChI Key: WLTAIRKHABYWSF-UHFFFAOYSA-N
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Description

N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been shown to target the PI3K/Akt/mTOR pathway, which is a critical signaling pathway involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been found to induce cell cycle arrest, inhibit cell migration and invasion, and induce apoptosis in cancer cells. Additionally, this compound has also been shown to exhibit anti-inflammatory and anti-oxidant properties, which could have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide in lab experiments is its specificity towards cancer cells. This compound has been shown to selectively target cancer cells without affecting normal cells. However, one of the limitations of this compound is its low solubility, which could affect its efficacy in in vivo studies.

Future Directions

There are several future directions for the research and development of N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide. One of the primary areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are required to understand the precise mechanism of action of this compound and its potential applications in the treatment of various diseases other than cancer. Furthermore, the development of novel drug delivery systems could also enhance the efficacy of this compound in in vivo studies.

Synthesis Methods

The synthesis of N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide can be achieved through a multi-step process involving various chemical reactions. The initial step involves the condensation of 5-chloro-1H-indene-1,3(2H)-dione with prop-2-enamide in the presence of a catalyst to form the intermediate compound. This intermediate compound then undergoes further reactions to form the final product.

Scientific Research Applications

N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the development of novel drugs, particularly in the treatment of cancer. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing cell death.

properties

IUPAC Name

N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-2-14(19)17-8-7-15(20)18-13-6-3-10-9-11(16)4-5-12(10)13/h2,4-5,9,13H,1,3,6-8H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTAIRKHABYWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)NC1CCC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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